Superior Reactivity in Organic Substrate Oxidation vs. Potassium Permanganate
In direct head-to-head oxidations of organic substrates like tetrahydrofuran (THF) and anisole, the zinc salt is the most reactive, and the potassium salt is virtually unreactive under the same conditions [1]. This dramatic difference is attributed to the complexation of the zinc cation with the substrate, greatly enhancing its reactivity toward permanganate [1].
| Evidence Dimension | Oxidative reactivity on organic substrates |
|---|---|
| Target Compound Data | Zinc permanganate: 'most reactive'; 61% conversion of THF (based on recovered THF) in 0.25 h with 2.0 eq. oxidant at 20°C in CH₂Cl₂ [1] |
| Comparator Or Baseline | Potassium permanganate (KMnO₄): 'virtually unreactive under the same conditions'; 0% conversion of THF; 94% of starting material recovered [1] |
| Quantified Difference | Zinc salt achieves 61% conversion vs. 0% for potassium salt for THF oxidation under identical conditions [1]. |
| Conditions | Silica-gel supported reagents; substrate: tetrahydrofuran (THF); oxidant/substrate ratio: 2.0; solvent: CH₂Cl₂; temperature: 20°C; time: 0.25 h [1]. |
Why This Matters
For synthetic chemists procuring an oxidizer for inert ether substrates, only the zinc salt provides measurable conversion, making it the sole viable and efficient choice for these transformations.
- [1] Wolfe, S.; Ingold, C. F. Oxidation of organic compounds by zinc permanganate. Journal of the American Chemical Society, 1983, 105 (26), 7755-7757. DOI: 10.1021/ja00364a054. View Source
